molecular formula C14H11ClFNO B404921 N-(3-chloro-4-fluorophenyl)-4-methylbenzamide CAS No. 329938-69-4

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide

Cat. No.: B404921
CAS No.: 329938-69-4
M. Wt: 263.69g/mol
InChI Key: MFWFICSMCOGWRJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzamides, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is being investigated as a pharmacophore for developing novel therapeutics. Its unique structural features, particularly the chloro and fluoro substituents on the phenyl ring, enhance its binding affinity to biological targets, making it a candidate for treating cancer and inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including heterocycles and natural product analogs. Its versatility allows chemists to explore various synthetic routes to create derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzoyl chloride in the presence of bases such as triethylamine or pyridine. This reaction can be optimized using continuous flow reactors for industrial applications, enhancing yield and efficiency.

Material Science

In material science, this compound is utilized in designing novel materials with specific electronic and optical properties. Its unique chemical structure allows for the exploration of new materials that could have applications in electronics and photonics.

Research has documented various biological activities associated with this compound. For example, studies have indicated its potential role as an inhibitor of specific enzymes linked to cancer progression. The compound's ability to modulate receptor activity further supports its therapeutic potential .

Industrial Applications

In industrial settings, the compound's synthesis can be scaled up effectively while maintaining high purity through purification techniques such as recrystallization or column chromatography. The ongoing research into its applications in drug development highlights its significance in pharmaceutical sciences.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzamide derivative. Its molecular formula is C11H10ClFNOC_{11}H_{10}ClFNO, with a molecular weight of approximately 221.65 g/mol. The structural features include:

  • Chloro and Fluoro Substituents : These halogen atoms enhance the compound's electronic properties, potentially increasing its binding affinity to biological targets.
  • Methyl Group : The presence of the methyl group on the benzamide contributes to the compound's steric and electronic characteristics, influencing its reactivity and interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may also act on certain receptors, altering their activity and contributing to its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For example:

  • Cell Viability : At concentrations ranging from 10 µM to 50 µM, significant reductions in cell viability were observed, with IC50 values indicating effective cytotoxicity compared to control groups.
  • Mechanism of Action : The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound's antimicrobial efficacy is comparable to standard antibiotics, making it a candidate for further development.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with this compound led to a significant increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Antimicrobial Activity Assessment

In another investigation, this compound was tested against common pathogens in clinical settings. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to those produced by conventional antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
3-chloro-N-methylbenzamideChlorine substituent onlyLimited activity
4-fluorobenzamideFluorine substituent onlyModerate activity
This compoundChloro and fluoro substituentsHigh potency in anticancer and antimicrobial activities
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamideBromine instead of chlorineVaries; potential distinct reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-4-methylbenzamide, and how is the product characterized?

The compound is typically synthesized via coupling reactions between a substituted benzoyl chloride and an aniline derivative. For example, DCC/HOBt-mediated coupling under low-temperature conditions (-50°C) is effective for amide bond formation . Post-synthesis, characterization involves IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic proton splitting patterns, NH resonance), and elemental analysis to confirm purity. Fluorescence spectroscopy (λex 340 nm, λem 380 nm) may also be used to study photophysical properties .

Q. How can researchers optimize fluorescence intensity for this compound in spectroscopic studies?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorescence due to reduced quenching.
  • pH : Optimal intensity at pH 5, attributed to protonation/deprotonation of the amide group .
  • Temperature : Stability at 25°C; elevated temperatures may cause collisional quenching.
  • Concentration : Linear response in the range 0.1–10 µM, with LOD 0.2691 mg/L .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • ¹³C-NMR : Assigns carbonyl (C=O) and aromatic carbons.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup>).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data across different experimental setups?

Discrepancies may arise from solvent impurities, pH drift, or instrumental calibration. Mitigation strategies include:

  • Systematic parameter variation : Test fluorescence under controlled pH (buffered solutions) and temperature.
  • Statistical validation : Calculate R.S.D.% (<2% indicates reproducibility) .
  • Cross-lab validation : Compare data using standardized protocols (e.g., ISO guidelines).

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding modes to receptors (e.g., kinases).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., chloro/fluoro) with bioactivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disordered atoms : Apply SHELXL restraints to model partial occupancy or thermal motion .
  • Twinning : Use TWINLAW in SHELXL to deconvolute overlapping reflections.
  • Validation : Check R-factors (R1 < 0.05) and residual electron density maps .

Q. How should researchers design assays to evaluate the bioactivity of this compound against enzyme targets?

  • Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases).
  • Selectivity profiling : Test against a panel of related enzymes (e.g., CYP450 isoforms).
  • Cellular assays : Use HEK293 or HeLa cells to assess cytotoxicity and target engagement .

Q. What strategies improve thermal stability during long-term storage of this compound?

  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures.
  • Storage conditions : -20°C under argon to prevent hydrolysis of the amide bond.
  • Stabilizers : Add antioxidants (e.g., BHT) for light-sensitive samples .

Q. Methodological Considerations

Q. How do stereoelectronic effects of substituents (e.g., chloro vs. fluoro) influence reactivity?

  • Hammett analysis : Compare σpara values (Cl: +0.23, F: +0.06) to predict electronic effects on reaction rates.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

Q. How can conflicting bioactivity data in literature be reconciled?

  • Structural analogs : Synthesize derivatives with varied substituents (e.g., methoxy vs. nitro groups) to isolate key pharmacophores.
  • Meta-analysis : Use tools like RevMan to statistically aggregate data across studies .

Q. What steps ensure scalability of synthetic routes without compromising yield?

  • Solvent optimization : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether).
  • Flow chemistry : Implement continuous reactors for precise temperature control.
  • Green chemistry : Use biocatalysts (e.g., lipases) for amide bond formation .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWFICSMCOGWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.7 g of the product of Step 1 was added into 80 ml of ethanol:water (v/v=31), then 1.0 g iron powder and 0.4 g ammonium chloride. After addition, the reaction mixture was heated to 70° C. and reacted for 30 min. The completion of reaction was indicated by TLC. The reaction mixture was filtered, and the filter cake was washed with hot ethanol repeatedly. Then the filtrate was concentrated under reduced pressure to give a white solid. Then 20 ml potassium carbonate solution (10%) was added into the solid. The mixture was stirred, left to stand, filtered, and dried to give a light yellow solid (0.7 g).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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